molecular formula C17H14Cl2N4 B1675237 Liarozole hydrochloride CAS No. 145858-50-0

Liarozole hydrochloride

Cat. No. B1675237
M. Wt: 345.2 g/mol
InChI Key: OTSZCHORPMQCBZ-UHFFFAOYSA-N
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Description

Liarozole is a retinoic acid metabolism-blocking drug and an aromatase inhibitor . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular formula of Liarozole is C17H13ClN4 and it has an average mass of 308.765 Da . The structure involves a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

Liarozole has a molecular weight of 308.77 and it’s a solid compound. It’s soluble in DMSO up to 90 mg/mL .

Scientific Research Applications

Dermatological Applications

  • Psoriasis Treatment : Liarozole has been effective in reducing cutaneous inflammation, epidermal proliferation, and promoting differentiation in psoriasis. It demonstrated a significant decrease in the extent of body involvement and improved markers for epidermal health comparable to normal skin after 2 months of treatment (van Pelt et al., 1998).
  • Ichthyosis Management : In a study with male ichthyosis patients, oral liarozole treatment for 12 weeks showed marked reduction in the severity of skin lesions. It was suggested that the immunohistochemical changes indicate a retinoid mechanism of action (Lucker et al., 1997).

Oncological Applications

  • Breast Cancer Research : Liarozole has shown potential in inhibiting cell growth and retinoic acid metabolism in MCF-7 human breast cancer cells, thereby enhancing the antiproliferative effects of retinoic acid (Wouters et al., 1992).
  • Prostate Cancer Treatment : In early clinical studies, liarozole showed promise in patients with progressive prostate cancer, resulting in a reduction in prostate-specific antigen levels and improved symptoms in some patients (Denis et al., 1998).

Endocrinological Research

  • Impact on Leiomyoma Fibrosis : Liarozole has been found to inhibit leiomyoma cell proliferation and extracellular matrix gene expression in leiomyoma cells, indicating its potential as a therapeutic drug for human leiomyomas (Gilden et al., 2010).

Additional Applications

  • Palmoplantar Pustular Psoriasis : A study on palmoplantar pustular psoriasis (PPP) demonstrated that liarozole could be an effective treatment option. It acts as a retinoid-mimetic drug, elevating plasma and cutaneous levels of retinoic acid (Bhushan et al., 2001).
  • Retinoid-Mimetic Effects : Liarozole exhibits retinoid-mimetic effects in vivo, enhancing plasma levels of retinoic acid and showing antikeratinizing activity, suggesting its potential use in dermatological conditions (Van Wauwe et al., 1992).

Safety And Hazards

When handling Liarozole, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The development of drugs based on imidazole and benzimidazole bioisosteres, such as Liarozole, is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSZCHORPMQCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115575-11-6 (Parent)
Record name Liarozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046817
Record name Liarozole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liarozole hydrochloride

CAS RN

145858-50-0
Record name Liarozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIAROZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
GJ Kelloff, RA Lubet, R Lieberman, K Eisenhauer… - … , biomarkers & prevention …, 1998 - AACR
Epidemiological and experimental evidence strongly supports a role for estrogens in the development and growth of breast tumors. A role for estrogen in prostate neoplasia has also …
Number of citations: 102 aacrjournals.org
P Pingitore, P Dongiovanni, BM Motta… - Human molecular …, 2016 - academic.oup.com
… , palmitic acid and increasing concentrations of liarozole hydrochloride, a potent inhibitor of … MMP2, TIMP1 and TIMP2 after incubation with liarozole hydrochloride (Fig. 5A). To further …
Number of citations: 124 academic.oup.com
J Van Wauwe, MC Coene, W Cools, J Goossens… - Biochemical …, 1994 - Elsevier
… Liarozole hydrochloride, formerly designated R 75 251, is a novel imidazole-containing … of this retinoid [ 181, Moreover, liarozole hydrochloride was found capable of exerting in vivo …
Number of citations: 42 www.sciencedirect.com
N Relevy - academia.edu
… Liarozole hydrochloride (Tocris) was dissolved in ethanol to prepare a 100mM solution. The liarozole in ethanol solution was diluted in saline to 1.6 mg/ml. Mice were allocated into …
Number of citations: 0 www.academia.edu
R Kumavath, M Azad, P Devarapalli, S Tiwari… - …, 2016 - ncbi.nlm.nih.gov
Aromatase (CYP19A1) the key enzyme of estrogen biosynthesis, is often deregulated in breast cancer patients. It catalyzes the conversion of androgen to estrogen, thus responsible for …
Number of citations: 9 www.ncbi.nlm.nih.gov
E Van Gyseghem, M Jimidar, R Sneyers… - … of Chromatography A, 2005 - Elsevier
The starting point of this study was a current set of 32 chromatographic systems used to select initial conditions for method development to determine the impurity profile of a drug. The …
Number of citations: 54 www.sciencedirect.com
AG Thomas, JJ Henry - Developmental biology, 2014 - Elsevier
… Eyes were cultured in the presence of 100 µM Liarozole Hydrochloride, an antagonist of CYP26. Treatment with Liarozole profoundly inhibited lens regeneration (p<0.0001). Only 1/23 (…
Number of citations: 21 www.sciencedirect.com
AG Thomas, MT Adil, JJ Henry - bioRxiv, 2019 - biorxiv.org
… The compounds and concentrations used were: 100 µM Liarozole hydrochloride (Tocris, Bristol, UK), 20µM all-trans Retinoic Acid (Sigma), and 20 µM 4-oxo-Retinoic Acid (Toronto …
Number of citations: 1 www.biorxiv.org
H Rübben, A Bex, T Otto - World journal of urology, 2001 - Springer
… Liarozole hydrochloride R75251), a successor to Ketoconazole, inhibits the catabolism of retinoic acid RA), thereby apparently enhancing the antiproliferative effects of RA activity as …
Number of citations: 18 link.springer.com
K Reghunandanan… - Frontiers in Drug …, 2022 - frontiersin.org
… compounds NCGC00015280 (7-cyclopentyl-5-(4phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine), NCGC00014044 (dimetacrine) and NCGC00181034 (liarozole hydrochloride) …
Number of citations: 1 www.frontiersin.org

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